N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the reaction of 2-aminopyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-oxide, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fusion but differ in the position of the nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazole-pyrimidine core, leading to different biological activities.
Purine analogues: Pyrazolo[1,5-a]pyrimidines are structurally related to purines and can mimic their biochemical behavior in certain contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N5/c1-2-6-13-10(3-1)9-14-11-5-8-17-12(16-11)4-7-15-17/h1-8H,9H2,(H,14,16) |
InChI Key |
YZXDMLPHSREEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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